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molecular formula C10H11BrFNO B8473081 N-(2-fluorophenyl)-N-methyl-2-bromopropionamide

N-(2-fluorophenyl)-N-methyl-2-bromopropionamide

Cat. No. B8473081
M. Wt: 260.10 g/mol
InChI Key: RONDWVAGJJILEH-UHFFFAOYSA-N
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Patent
US06486098B1

Procedure details

N-(2-fluorophenyl)-N-methyl-2-bromopropionamide(18.2 g, 0.07 mol), hydroquinone(7 g, 0.064 mol), potassium carbonate(10.54 g, 0.076 mol) and tetra-n-butylammonium bromide(1 g) were dissolved in 350 ml of acetonitrile and heated at reflux for 6 hours. The reaction mixture was cooled to room temperature and solid remained during the reaction was filtered out. The filtrate was concentrated under reduced pressure and the crude product was purified by column chromatography(eluent: ethyl acetate/n-hexane=1/2) to afford 16 g of the target product.
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
10.54 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]([CH3:14])[C:9](=[O:13])[CH:10](Br)[CH3:11].[C:15]1([CH:22]=[CH:21][C:19]([OH:20])=[CH:18][CH:17]=1)[OH:16].C(=O)([O-])[O-].[K+].[K+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(#N)C>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]([CH3:14])[C:9](=[O:13])[CH:10]([O:16][C:15]1[CH:22]=[CH:21][C:19]([OH:20])=[CH:18][CH:17]=1)[CH3:11] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
18.2 g
Type
reactant
Smiles
FC1=C(C=CC=C1)N(C(C(C)Br)=O)C
Name
Quantity
7 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
10.54 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
was filtered out
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography(eluent

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)N(C(C(C)OC1=CC=C(C=C1)O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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